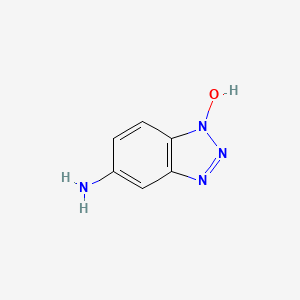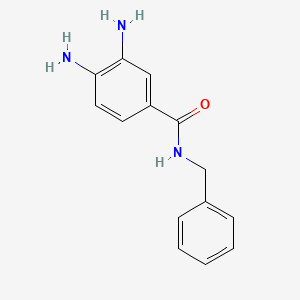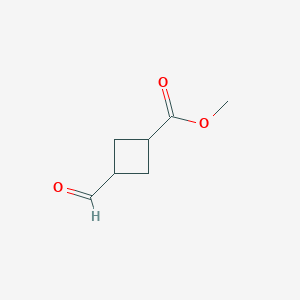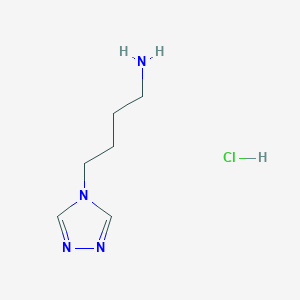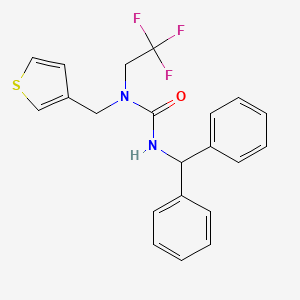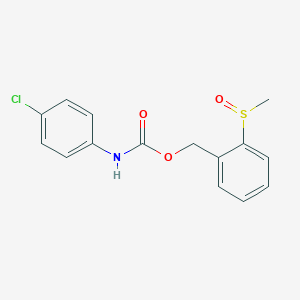
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group substituted with a methylsulfinyl group and a carbamate group attached to a 4-chlorophenyl ring. Its molecular formula is C15H14ClNO3S, and it has a molecular weight of 323.8 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl alcohol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols, with solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate.
Reduction: Formation of 2-(methylthio)benzyl N-(4-chlorophenyl)carbamate.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate
- 2-(methylthio)benzyl N-(4-chlorophenyl)carbamate
- 2-(methylsulfinyl)benzyl N-(4-bromophenyl)carbamate
Uniqueness
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern and the presence of both a methylsulfinyl group and a carbamate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-21(19)14-5-3-2-4-11(14)10-20-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFDUVNXXBDRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
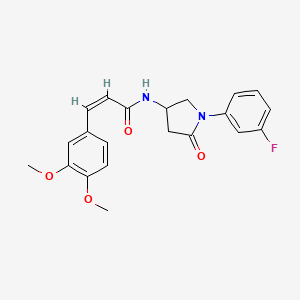
![8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
![3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2783742.png)
